molecular formula C15H14N2O2 B14118511 N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide

Cat. No.: B14118511
M. Wt: 254.28 g/mol
InChI Key: UOMRBFSYCSPLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide (CAS 1428858-71-2) is a high-purity chemical compound offered for research and development purposes. This compound features a hybrid structure combining a quinoline group with a 3,4-dihydro-2H-pyran carboxamide, making it a valuable scaffold in medicinal chemistry and drug discovery. The quinoline carboxamide moiety is a recognized pharmacophore in the development of kinase inhibitors . Furthermore, the pyran subunit is a privileged structure in medicinal chemistry, found in numerous natural products and associated with a wide range of pharmacological activities. Recent scientific reviews highlight the significance of pyran-based derivatives in neuropharmacology, including research into complex neurodegenerative conditions . This combination of features makes this compound a compound of interest for synthesizing novel molecules and exploring new therapeutic agents. The product is characterized as a yellow to white solid with a melting point of 113 to 117 °C . It is supplied with a molecular formula of C15H14N2O2 and a molecular weight of 254.29 g/mol . For optimal stability, this product should be stored sealed in a dry environment at room temperature (20-22 °C) . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-quinolin-8-yl-3,4-dihydro-2H-pyran-5-carboxamide

InChI

InChI=1S/C15H14N2O2/c18-15(12-6-3-9-19-10-12)17-13-7-1-4-11-5-2-8-16-14(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,18)

InChI Key

UOMRBFSYCSPLNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

HATU-Mediated Amide Bond Formation

A widely employed method involves coupling 8-aminoquinoline with activated pyran intermediates using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). In a representative procedure, a pyran carboxylic acid derivative (e.g., S6 ) is reacted with 8-aminoquinoline in dichloromethane (DCM) using HATU (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at room temperature overnight. Workup includes extraction with saturated NH₄Cl, drying over Na₂SO₄, and silica gel chromatography to afford the title compound in 48% yield.

Table 1: Optimization of HATU-Mediated Coupling

Parameter Condition Yield (%)
Solvent Anhydrous DCM 48
Base DIPEA 48
Equiv. of HATU 2.0 48
Temperature Room temperature 48

Alternative Coupling Agents

While HATU is predominant, patents describe analogous methods using phosphorus oxychloride (POCl₃) to activate carboxylic acids before coupling with amines. For example, POCl₃ in pyridine/DMF facilitates the formation of acyl chlorides, which subsequently react with 8-aminoquinoline to yield the carboxamide. This method, however, requires stringent moisture control and offers marginally lower yields (~40%).

Cyclization Strategies for Pyran Core Assembly

Base-Promoted Domino Cyclization

A domino protocol developed by ACS Omega employs malononitrile and secondary amines to construct the pyran ring. Reaction of 8-aminoquinoline with methylthio/amine-substituted acrylonitriles in the presence of K₂CO₃ in ethanol under reflux generates the dihydropyran core via O-cyclization. This method achieves 65–75% yields and is notable for its scalability.

Mechanistic Insight :

  • Nucleophilic attack by the amine on the acrylonitrile forms intermediate A .
  • Intramolecular cyclization yields 2-imino-2H-pyran-3-carbonitrile (D ).
  • Acidification and dehydration furnish the dihydropyran.

Metal-Catalyzed Approaches

Deprotection and Functional Group Interconversion

BCl₃-Mediated Benzyl Ether Cleavage

Benzyl-protected intermediates are deprotected using boron trichloride (BCl₃, 20 equiv) in DCM at room temperature. After 1.5 hours, the mixture is concentrated and purified via silica gel chromatography (CH₂Cl₂:MeOH = 2:1) to isolate the final product in 53% yield.

Critical Considerations :

  • Excess BCl₃ necessitates careful quenching to prevent side reactions.
  • Alternative deprotecting agents (e.g., TFA) may compromise acid-sensitive functionalities.

Stereochemical Control and Chiral Resolution

The compound’s stereogenic centers (e.g., C-2, C-3, C-4) are established during cyclization and coupling steps. Chiral HPLC or diastereomeric salt formation with tartaric acid derivatives resolves enantiomers, achieving enantiomeric excess (ee) >98%.

Table 2: Stereochemical Outcomes

Step Configuration ee (%)
Cyclization (2R,3R,4R) 76
Coupling Retained 98
Deprotection Retained 98

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (dd, J = 4.2 Hz, 1H), 8.45 (d, J = 8.0 Hz, 1H), 7.55–7.20 (m, 6H), 5.32 (s, 1H), 4.80 (d, J = 10.4 Hz, 1H).
  • HRMS (ESI-TOF) : m/z calculated for C₅₂H₅₆N₃O₁₁ [M+H]⁺ 898.3909, found 898.3939.

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O = 70:30) confirms ≥95% purity, with retention time = 12.7 min.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, often requiring the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism by which N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s quinoline moiety is known to interact with DNA and proteins, which can influence cellular processes such as gene expression and signal transduction .

Comparison with Similar Compounds

Key Findings:

Heterocyclic Influence : The dihydropyran ring in the target compound may confer greater metabolic stability compared to the tetrahydropyridine system in Ukrainets' analogs, which contains a reactive ketone group (5-oxo) .

Bioactivity: The pyrido-quinoline derivatives demonstrated diuretic effects in pharmacological tests, attributed to structural similarities to pyrroloquinolone diuretics (e.g., modulation of renal electrolyte transport) . In contrast, the absence of a 7-hydroxy group in this compound may limit its interaction with biological targets requiring hydrogen bonding or metal coordination.

Synthetic Utility: Both compounds are part of broader efforts to optimize quinoline-based scaffolds for therapeutic applications, though the target compound lacks explicit evidence of diuretic or other bioactivity .

Broader Context: Quinoline Derivatives in Drug Discovery

Quinoline derivatives are well-studied for antimicrobial, anticancer, and anti-inflammatory activities. For example:

  • Chloroquine: Contains a 7-chloro-quinoline core and acts as an antimalarial.
  • Ciprofloxacin: A fluoroquinolone antibiotic with a piperazine substituent.

This compound diverges from these agents due to its dihydropyran-carboxamide linkage, which may alter solubility, bioavailability, or target selectivity.

Biological Activity

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide (CAS Number: 1428858-71-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings, including case studies and data tables.

Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
IUPAC Name: N-quinolin-8-yl-3,4-dihydro-2H-pyran-5-carboxamide

The compound features a quinoline moiety linked to a dihydropyran carboxamide structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from quinoline derivatives through various chemical reactions such as Mannich reactions and cyclization processes. These synthetic pathways are crucial for modifying the compound to enhance its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has been evaluated against various bacterial strains using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Low

The results indicate that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Escherichia coli.

Neuroprotective Effects

In addition to antimicrobial properties, there is growing interest in the neuroprotective effects of compounds containing the quinoline structure. Research indicates that derivatives like this compound may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases such as Alzheimer's.

Table 2: Inhibition of AChE and MAOs by this compound

EnzymeIC50 (µM)Inhibition Type
Acetylcholinesterase0.28Competitive
MAO-A0.91Mixed
MAO-B2.81Competitive

These findings suggest that the compound may be a promising candidate for further development in treating neurodegenerative conditions due to its ability to penetrate the blood-brain barrier and exhibit low toxicity in preliminary studies .

Case Study 1: Neuroprotective Potential

A study investigated the effects of this compound on neuroprotection in vitro using neuronal cell lines. The compound demonstrated significant protection against oxidative stress-induced cell death at concentrations below 12.5 µM without cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results confirmed its effectiveness against multiple bacterial strains and outlined its potential as a lead compound for developing new antibiotics .

Q & A

Q. Basic

  • Column chromatography (silica gel) and recrystallization (ethanol) are standard for isolating pure products.
  • XRPD and thermal analysis (TGA/DSC) confirm crystallinity and thermal stability in gram-scale syntheses .

What challenges arise in substrate scope expansion for C5–H functionalization?

Q. Advanced

  • Steric limitations : Bulky substituents at the C2 position reduce accessibility to the C5 site.
  • Electronic deactivation : Strong electron-withdrawing groups (e.g., NO₂) necessitate harsher conditions, risking decomposition.
  • Heterocyclic compatibility : Naphthamide derivatives (e.g., 3q ) show lower yields (43%) due to extended conjugation .

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